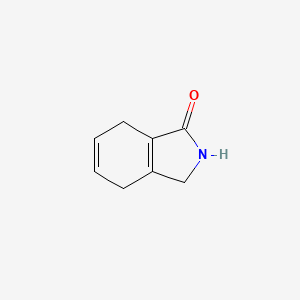

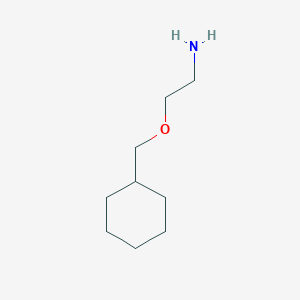

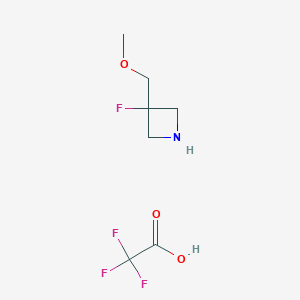

![molecular formula C7H9ClN4 B3114268 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride CAS No. 2007916-97-2](/img/structure/B3114268.png)

2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

Overview

Description

2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine is a chemical compound with the molecular formula C7H8N4 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine, has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine can be analyzed using various techniques such as NMR, HPLC, and LC-MS .Chemical Reactions Analysis

2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . The compound showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine can be analyzed using various techniques such as NMR, HPLC, and LC-MS .Scientific Research Applications

Synthesis and Chemical Properties

- Four-Component Bicyclization Strategy : A novel approach for synthesizing multicyclic pyrazolo[3,4-b]pyridines, offering good control of spatial configuration in the resulting compounds (Tu et al., 2014).

- Ionic Liquid Synthesis : A method involving ionic liquid for synthesizing 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines without a catalyst, highlighting its environmentally friendly nature (Shi et al., 2010).

- Polyethylene Glycol (PEG-400) Utilization : A mild and efficient synthesis method using recyclable PEG-400 for pyrazolo[3,4-b]pyridine-6(7H)-one derivatives (Zhong et al., 2013).

- Ultrasound-Promoted Synthesis : The use of ultrasound irradiation for a rapid and efficient synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines (Nikpassand et al., 2010).

Applications in Materials Science

- Corrosion Inhibition : Application as corrosion inhibitors for mild steel in acidic solutions, showing high efficiency and adherence to the Langmuir adsorption isotherm equation (Cissé et al., 2011).

Tautomerism and Structural Studies

- Tautomeric Structure Analysis : Investigation into the tautomeric structures of pyrazolo[3,4-b]pyridines, focusing on their crystal structures and zwitterionic forms (Buzykin et al., 2014).

Biomedical Research Applications

- Synthesis for Anticancer Agents : Developing alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents, exhibiting promising bioactivity (Chavva et al., 2013).

- Anti-Inflammatory Activity : Creating new pyrazolo[3,4-d]pyrimidines with significant anti-inflammatory activity, demonstrating the compound's potential in pharmacological applications (El-Dean et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit inhibitory activity against certain enzymes .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets and cause significant changes .

Biochemical Pathways

Related compounds have been shown to impact certain pathways .

Result of Action

Similar compounds have been reported to exhibit significant inhibitory activity .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

properties

IUPAC Name |

2-methylpyrazolo[3,4-b]pyridin-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c1-11-4-5-2-6(8)3-9-7(5)10-11;/h2-4H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULILRYBJVJWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=NC2=N1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B3114187.png)

![Spiro[3.3]heptane-2,6-dione](/img/structure/B3114226.png)

![exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate](/img/structure/B3114246.png)

![[(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride](/img/structure/B3114249.png)